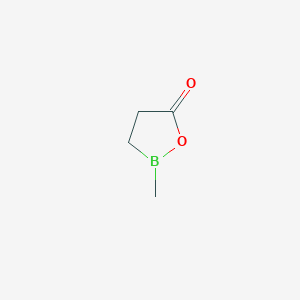
2-Methyl-1,2-oxaborolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-oxaborolan-5-one is a cyclic boronic acid derivative.
Méthodes De Préparation
The synthesis of 2-Methyl-1,2-oxaborolan-5-one typically involves the borylation of suitable precursors. One common method is the one-pot borylation/cyclocondensation reaction cascade between an unprotected ortho-halogen-substituted benzylalkanol and bisboronic acid under heterogeneous catalysis . This reaction proceeds under mild conditions and with high efficiency. Industrial production methods often adapt these laboratory-scale reactions to continuous flow processes to enhance yield and scalability .
Analyse Des Réactions Chimiques
2-Methyl-1,2-oxaborolan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include bis(pinacolato)diboron, NiCl2(PPh3)IPr as a catalyst, and Cs2CO3.
Applications De Recherche Scientifique
2-Methyl-1,2-oxaborolan-5-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Methyl-1,2-oxaborolan-5-one exerts its effects involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of stable boron-containing complexes . These interactions are crucial in its applications as a chemosensor and in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-1,2-oxaborolan-5-one include other cyclic boronic acids such as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole and 2,1-benzoxaborol-1(3H)-ols . These compounds share the ability to form stable complexes with saccharides and other molecules, but this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic and medicinal applications .
Activité Biologique
2-Methyl-1,2-oxaborolan-5-one, also known as a boron-containing compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by a five-membered ring structure containing both oxygen and boron, which contributes to its unique chemical properties and biological interactions.
Molecular Structure
- Molecular Formula : C4H7BO2
- Molecular Weight : 113.00 g/mol
- IUPAC Name : this compound
- CAS Number : 920034-01-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may influence enzyme activity and cellular signaling pathways, particularly those related to:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting tumor growth through modulation of cell proliferation pathways.
Preliminary studies suggest that the compound may act by forming covalent bonds with nucleophilic sites in proteins or nucleic acids, thus altering their function.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A detailed investigation into the effects of this compound on MCF7 breast cancer cells revealed:
- Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
Table of Effects on Cell Viability
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 10 | 30 |
| 50 | <10 |
These findings indicate strong potential for further development as an anticancer therapeutic agent.
Propriétés
Numéro CAS |
920034-01-1 |
|---|---|
Formule moléculaire |
C4H7BO2 |
Poids moléculaire |
97.91 g/mol |
Nom IUPAC |
2-methyloxaborolan-5-one |
InChI |
InChI=1S/C4H7BO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |
Clé InChI |
KGDJFPBDQMGOPS-UHFFFAOYSA-N |
SMILES canonique |
B1(CCC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















